molecular formula C20H18N4O B11442236 3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11442236
M. Wt: 330.4 g/mol
InChI Key: KWIFBNWHOHJFGU-UHFFFAOYSA-N
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Description

3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a phenol group and a dimethylphenylamino substituent. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridines with arylglyoxals, followed by cyclization and subsequent functionalization to introduce the phenol group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazo[1,2-a]pyrimidine core can be reduced under specific conditions to yield reduced analogs.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Phenol derivatives: Compounds with a phenol group exhibit similar chemical reactivity but may have different biological activities.

    Dimethylphenylamino derivatives: These compounds have a similar substituent but may differ in their core structures and overall properties.

Uniqueness

3-{3-[(3,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to its specific combination of an imidazo[1,2-a]pyrimidine core, a phenol group, and a dimethylphenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

3-[3-(3,4-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C20H18N4O/c1-13-7-8-16(11-14(13)2)22-19-18(15-5-3-6-17(25)12-15)23-20-21-9-4-10-24(19)20/h3-12,22,25H,1-2H3

InChI Key

KWIFBNWHOHJFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=CC=C4)O)C

Origin of Product

United States

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